![molecular formula C19H27F3N2O2 B2548594 tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 1983938-18-6](/img/no-structure.png)
tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate” is a chemical compound with the molecular formula C19H27F3N2O2 and a molecular weight of 372.43 . It is also known as "Carbamic acid, N-[[4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester" .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties could potentially be determined through experimental methods or predicted using computational chemistry techniques.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and its derivatives through asymmetric Mannich reactions highlights its role in producing chiral amino carbonyl compounds. These processes are crucial for generating compounds with specific optical activities, essential in the pharmaceutical industry (J. Yang, S. Pan, B. List, 2009).
- Another study focused on the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing the compound's role in creating all-cis trisubstituted pyrrolidin-2-one. This compound's structural analysis, including the determination of absolute configurations and intramolecular hydrogen bonding, contributes significantly to understanding its chemical behavior (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).
Chemical Transformations and Reactions
- The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile for activating thioglycosides. This reactivity is crucial for synthesizing glycosides, demonstrating the compound's utility in glycochemistry and the broader scope of organic synthesis (D. Crich, M. Smith, 2001).
- A process designed for the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate from itaconic acid ester represents an efficient route for producing drug intermediates. This method highlights the compound's significance in developing pharmaceuticals, offering a simple, cost-efficient, and environmentally friendly approach (Geng Min, 2010).
Molecular Interactions and Properties
- The structural characterization of two carbamate derivatives through single crystal X-ray diffraction emphasizes the compound's role in understanding molecular interactions. The study of hydrogen bonds and molecular electrostatic potential (MEP) surface calculations provides insights into the assembly of molecules and their three-dimensional architecture (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves the reaction of tert-butyl carbamate with 4-[3-(trifluoromethyl)benzyl]piperidine in the presence of a suitable coupling agent. The resulting intermediate is then treated with methyl iodide to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-[3-(trifluoromethyl)benzyl]piperidine", "coupling agent", "methyl iodide" ], "Reaction": [ "Step 1: Add 4-[3-(trifluoromethyl)benzyl]piperidine to a solution of tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 2: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in anhydrous ether and add methyl iodide dropwise with stirring. Allow the reaction mixture to stir at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate." ] } | |
CAS-Nummer |
1983938-18-6 |
Produktname |
tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate |
Molekularformel |
C19H27F3N2O2 |
Molekulargewicht |
372.432 |
IUPAC-Name |
tert-butyl N-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(7-9-23-10-8-18)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11,23H,7-10,12-13H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
VVQRKCDIXBPOMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



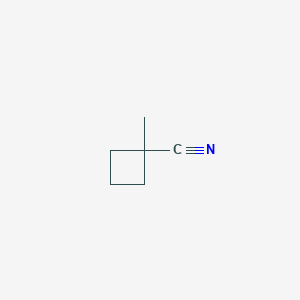
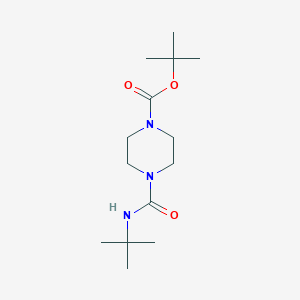
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)
![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)
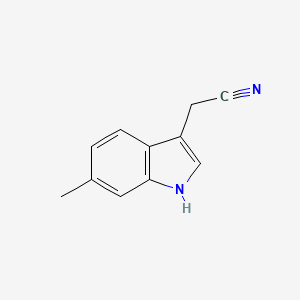
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
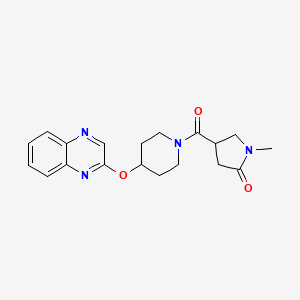
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)
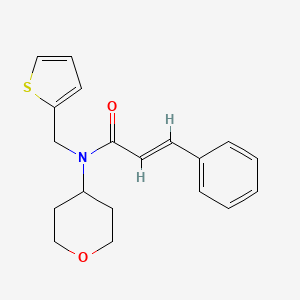

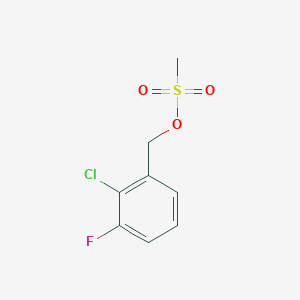
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)